2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of fluorobenzoyl, piperazine, nitrophenyl, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzoyl chloride by reacting 2-fluorobenzoic acid with thionyl chloride.
Piperazine Derivative Formation: The fluorobenzoyl chloride is then reacted with piperazine to form 4-(2-fluorobenzoyl)piperazine.
Nitrophenyl Intermediate: The nitrophenyl moiety is introduced by nitration of a suitable aromatic precursor.
Coupling Reaction: The 4-(2-fluorobenzoyl)piperazine is coupled with the nitrophenyl intermediate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding the compound’s interaction with biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
2-{5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25FN4O3 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C26H25FN4O3/c27-23-8-4-3-7-22(23)26(32)29-15-13-28(14-16-29)21-9-10-24(31(33)34)25(17-21)30-12-11-19-5-1-2-6-20(19)18-30/h1-10,17H,11-16,18H2 |
InChI Key |
WDJGZXDFIZPGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)[N+](=O)[O-] |
Origin of Product |
United States |
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